molecular formula C14H15NO B188318 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 327060-71-9

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B188318
CAS No.: 327060-71-9
M. Wt: 213.27 g/mol
InChI Key: YGUWNSYHYBHIIC-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde is a functionalized pyrrole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The pyrrole scaffold is a privileged structure in pharmacology, found in a wide array of therapeutically active compounds . Its flat, electron-rich aromatic ring facilitates interactions with diverse biological targets through hydrogen bonding and π-π stacking, making it a valuable template for designing novel bioactive molecules . This specific carbaldehyde compound is of significant interest for the synthesis and discovery of new pharmacophores. Structurally related pyrrole-3-carbaldehyde derivatives have been identified as key reagents in the exploration of pyrrolone antimalarials, addressing the urgent need for novel treatments against drug-resistant parasites . Furthermore, the broader class of pyrrole derivatives demonstrates a remarkable spectrum of biological activities in research settings, including serving as anticancer agents , antibacterial agents , anti-inflammatory agents , and HMG-CoA reductase inhibitors . The aldehyde functional group on this molecule provides a reactive handle for further chemical modification, such as condensation reactions, enabling researchers to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies. This allows for the optimization of lead compounds targeting various diseases, underpinning its value in high-throughput synthesis and hit-to-lead optimization campaigns.

Properties

IUPAC Name

2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWNSYHYBHIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355912
Record name 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327060-71-9
Record name 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, this method involves reacting 2,5-dimethyl-1-(4-methylphenyl)pyrrole with a formylating agent. A representative protocol includes:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating complex.

  • Conditions : Toluene solvent at 80°C for 3 hours, followed by neutralization with aqueous sodium carbonate .

Mechanistic Insights :
The reaction proceeds via electrophilic attack of the in situ-generated Vilsmeier reagent (DMF-POCl₃ complex) at the pyrrole’s 3-position. The electron-rich pyrrole ring facilitates formylation, with the 4-methylphenyl group acting as a directing substituent. Yields typically range from 29% to 45%, limited by competing side reactions such as over-oxidation .

Multi-Component Reaction (MCR) Approaches

Recent advancements leverage MCRs for streamlined synthesis. A 2023 study demonstrated the use of α,β-unsaturated aldehydes and phenacyl azides under organocatalytic conditions :

  • Catalyst : L-Proline (20 mol%).

  • Conditions : Room temperature, ethanol solvent, 12–24 hours.

  • Yield : 87–95% for analogous pyrrole-3-carbaldehydes .

Adaptation for Target Compound :
Substituting phenacyl azides with 4-methylphenyl-substituted variants could yield the desired product. This method avoids toxic reagents (e.g., DDQ) and operates under mild conditions, making it environmentally favorable .

Catalytic Hydrogenation and Cyclization

A 2022 patent outlined a two-step route for structurally similar pyrrole-3-carbaldehydes :

  • Substitution Reaction :

    • Reactants : 4-Methyl-α-bromoacetophenone and 3-oxopropionitrile.

    • Catalyst : K₂CO₃, 60°C, 6 hours.

    • Intermediate : 4-(4-Methylphenyl)-2-formyl-4-oxobutyronitrile.

  • Hydrogenation-Cyclization :

    • Catalyst : Pd/C (5 wt%) and HZSM-5 molecular sieve.

    • Conditions : H₂ (1 atm), 70°C, 8 hours.

    • Yield : 78% (estimated for analogous substrates) .

Advantages :

  • avoids harsh acids or high temperatures.

  • scalable for industrial production.

Comparative Analysis of Synthetic Routes

Method Reagents/Catalysts Conditions Yield Scalability
Vilsmeier-Haack POCl₃, DMF80°C, 3 h29–45%Moderate
MCR L-Proline, EthanolRT, 12–24 h87–95%*High
Hydrogenation-Cyclization Pd/C, HZSM-570°C, H₂, 8 h78%*Industrial

*Yields extrapolated from analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, the hydrogenation-cyclization method offers distinct advantages:

  • Continuous Flow Systems : Enhance reaction control and throughput.

  • Purification : High-performance liquid chromatography (HPLC) ensures >98% purity.

  • Cost Efficiency : Pd/C catalysts are recyclable, reducing operational costs.

Challenges include optimizing the substitution step to minimize byproducts and ensuring consistent regioselectivity during cyclization.

Chemical Reactions Analysis

Types of Reactions

OSM-S-29 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-29 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme asparagine tRNA synthetase in Plasmodium falciparum, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is specific to the parasite, making OSM-S-29 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Properties/Applications
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7) 4-Isopropylphenyl group at 1-position C₁₆H₁₉NO 241.33 Higher hydrophobicity (XlogP: ~4.2) due to isopropyl group; used in material science .
2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde (CAS 716373-25-0) Morpholine and trifluoromethyl groups on phenyl ring C₁₈H₁₉F₃N₂O₂ 352.35 Enhanced electronic effects (electron-withdrawing CF₃); potential pharmaceutical intermediate .
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 256529-25-6) Trifluoromethylphenyl group at 1-position C₁₄H₁₁F₃NO 290.25 Increased metabolic stability; agrochemical applications .
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 328028-87-1) 2,4-Dimethylphenyl group at 1-position C₁₅H₁₅NO 225.29 Steric hindrance alters reactivity; limited solubility in polar solvents .

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The 4-methylphenyl substituent in the target compound provides moderate electron-donating effects, while analogs with trifluoromethyl (CF₃) or morpholine groups exhibit stronger electron-withdrawing or polar characteristics, influencing reactivity and binding interactions .
  • Hydrophobicity : The isopropylphenyl analog (CAS 872136-15-7) has a higher XlogP (~4.2) compared to the target compound (estimated XlogP ~3.5), suggesting greater lipid solubility .

Table 2: Physicochemical Properties

Property Target Compound 4-Trifluoromethylphenyl Analog (CAS 256529-25-6) Morpholine-CF₃ Analog (CAS 716373-25-0)
Melting Point Not reported 120–122°C 98–100°C
Solubility Moderate in DMSO, low in water Low in water, high in chloroform High in DMF, moderate in ethanol
Synthetic Route Likely via Paal-Knorr pyrrole synthesis or Vilsmeier-Haack formylation Multi-step synthesis with Suzuki coupling Multi-step synthesis involving morpholine incorporation .

Biological Activity

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C14H15NO
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 327060-71-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown potential as an inhibitor of asparagine tRNA synthetase in Plasmodium falciparum, which is crucial for protein translation in malaria parasites. This inhibition leads to an amino acid starvation response that can effectively limit parasite growth.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A structure-activity relationship (SAR) study revealed that derivatives of 2,5-dimethylpyrrole exhibited significant inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Some derivatives demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL, indicating potent activity .

Cytotoxicity

While evaluating the cytotoxicity profiles of these compounds, selected derivatives showed low toxicity against human pulmonary fibroblasts and murine macrophages. This suggests a favorable therapeutic index for potential clinical applications .

Study on Antitubercular Activity

In a comprehensive investigation into the antitubercular potential of 2,5-dimethylpyrrole derivatives, researchers synthesized various analogues and assessed their efficacy against M. tuberculosis. The study found that specific modifications to the pyrrole scaffold significantly enhanced antibacterial activity while maintaining low cytotoxicity. For instance:

CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
5n< 1> 50
5q< 1> 50
5r< 1> 50

These findings underscore the importance of the pyrrole scaffold in developing new antitubercular agents .

Mechanistic Studies

Computational docking studies have elucidated the binding interactions between these compounds and their molecular targets. The results indicated that the derivatives could effectively bind to critical sites within the MmpL3 protein structure of M. tuberculosis, which is essential for bacterial cell wall synthesis .

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